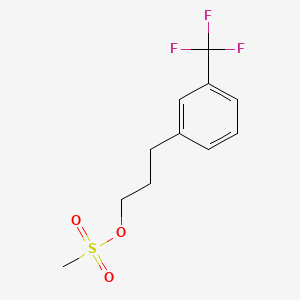

メタンスルホン酸 3-(3-トリフルオロメチルフェニル)プロピルエステル

概要

説明

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is a chemical compound with the molecular formula C11H13F3O3S. It is known for its unique structural properties, which include a trifluoromethyl group attached to a phenyl ring, linked to a propyl chain and a methanesulfonate ester. This compound is often used in various scientific research applications due to its reactivity and functional properties .

科学的研究の応用

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is utilized in various scientific research fields:

作用機序

Target of Action

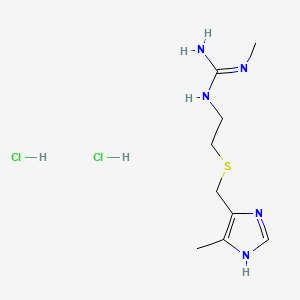

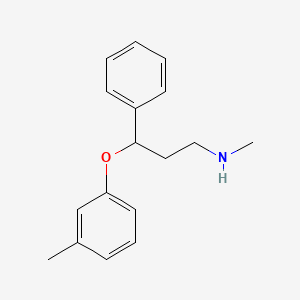

Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester, also known as Cinacalcet Impurity 7, primarily targets the calcium-sensing receptors (CaSRs) . These receptors are expressed in various human organ tissues and play a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound acts as a calcimimetic . It mimics the action of calcium on tissues by allosteric activation of the calcium-sensing receptor . This means it enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in parathyroid hormone (PTH) secretion .

Biochemical Pathways

The activation of CaSRs by Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester leads to the inhibition of PTH secretion . PTH is a key hormone in the regulation of calcium levels in the body. By reducing PTH levels, this compound indirectly decreases serum calcium levels .

Pharmacokinetics

It is known that cinacalcet, the parent compound, is metabolized by multiple enzymes, primarily cyp3a4, cyp2d6, and cyp1a2 . The metabolites are primarily excreted via the kidneys . The terminal half-life of Cinacalcet is 30 to 40 hours .

Result of Action

The primary result of the action of Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester is the reduction of PTH levels, which in turn leads to a decrease in serum calcium levels . This can be beneficial in conditions such as secondary hyperparathyroidism and parathyroid carcinoma, where there is an overproduction of PTH .

Action Environment

The action of Methanesulfonic Acid 3-(3-Trifluoromethylphenyl)Propyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (CYP3A4, CYP2D6, and CYP1A2) could potentially affect its metabolism . Additionally, the compound’s action may be affected in patients with hepatic impairment, as it has been shown that moderate or severe hepatic impairment can increase the exposure of Cinacalcet .

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate can be scaled up by using continuous flow reactors. This method ensures a consistent supply of reactants and efficient heat management, which is crucial for maintaining the desired reaction conditions .

化学反応の分析

Types of Reactions

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The trifluoromethyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.

Oxidation and reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, and ethers, depending on the nucleophile used.

Oxidation and reduction: Products vary based on the specific reaction conditions and reagents, but can include alcohols, ketones, and carboxylic acids.

類似化合物との比較

Similar Compounds

- 3-[3-(trifluoromethyl)phenyl]propyl chloride

- 3-[3-(trifluoromethyl)phenyl]propyl bromide

- 3-[3-(trifluoromethyl)phenyl]propyl acetate

Uniqueness

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate is unique due to its methanesulfonate ester group, which provides distinct reactivity compared to other similar compounds. This group allows for selective nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

特性

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O3S/c1-18(15,16)17-7-3-5-9-4-2-6-10(8-9)11(12,13)14/h2,4,6,8H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMKCYVXQLVAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)